

4-(2-Chlorophenyl)-4-fluoropiperidine: Patent Landscape & Technical Status[1]

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)-4-fluoropiperidine

CAS No.: 864829-98-1

Cat. No.: B8700980

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Executive Summary

4-(2-Chlorophenyl)-4-fluoropiperidine (CAS: 864829-98-1 / HCl Salt: 1421160-44-2) is a specialized heterocyclic intermediate utilized in the synthesis of Central Nervous System (CNS) active agents. Structurally, it represents a bioisostere of the 4-hydroxypiperidine scaffold found in classic antipsychotics (e.g., Haloperidol) and opioids (e.g., Loperamide), where the hydroxyl group is replaced by fluorine to block metabolic glucuronidation and modulate lipophilicity.

The intellectual property (IP) landscape for this compound is primarily defined by process patents rather than composition-of-matter exclusivity. While the core chemical structure falls within the public domain or expired generic claims, the methods of fluorination—specifically avoiding the formation of the elimination byproduct (tetrahydropyridine)—are the subject of active process IP and trade secrets.

Technical Profile & Chemical Identity

Parameter	Data
IUPAC Name	4-(2-chlorophenyl)-4-fluoropiperidine
CAS Number	864829-98-1 (Free Base), 1421160-44-2 (Hydrochloride)
Molecular Formula	C ₁₁ H ₁₃ ClFN
Molecular Weight	213.68 g/mol
LogP (Predicted)	~2.8 (Higher lipophilicity than hydroxy analog)
Key Structural Feature	Geminal fluoro-aryl substitution at C4
Primary Application	Intermediate for 5-HT _{2A} antagonists, Sigma-1 ligands, and Opioid modulators

Structural Significance

The introduction of the fluorine atom at the C4 position creates a gem-fluoroaryl motif. This modification serves three critical medicinal chemistry functions:

- **Metabolic Blockade:** Prevents Phase II conjugation (O-glucuronidation) of the corresponding alcohol.
- **Conformational Locking:** The gauche effect of fluorine can influence the piperidine ring chair conformation.
- **pKa Modulation:** The electronegative fluorine lowers the pKa of the piperidine nitrogen, altering bioavailability and CNS penetration.

Patent Landscape Analysis

The IP status of **4-(2-Chlorophenyl)-4-fluoropiperidine** is segmented into three categories:

A. Composition of Matter (Freedom to Operate: HIGH)

The broad genus of 4-aryl-4-fluoropiperidines was disclosed in early patents related to neuroleptic butyrophenones (1960s-1970s). Consequently, the basic chemical structure is off-

patent. Researchers and generic manufacturers have Freedom to Operate (FTO) regarding the molecule itself as a building block.

B. Therapeutic Use Patents (Freedom to Operate: RESTRICTED)

While the intermediate is free, its incorporation into specific drug candidates is heavily patented.

- **5-HT_{2A} Inverse Agonists:** Patents assigned to companies like Acadia Pharmaceuticals and Arena Pharmaceuticals cover broad Markush structures that could include this moiety, though their lead assets (e.g., Pimavanserin) utilize different substitution patterns (4-fluorobenzyl).
- **Opioid/Nociceptin Ligands:** Recent filings (post-2015) by academic institutions and niche biotech firms claim this scaffold for non-addictive pain management, targeting the NOP receptor.

C. Process Chemistry Patents (The Critical Barrier)

The synthesis of gem-fluorinated piperidines is chemically challenging due to the propensity for E1 elimination.

- **Key IP Barrier:** The conversion of the tertiary alcohol to the fluoride often yields the 1,2,3,6-tetrahydropyridine (alkene) impurity.
- **Patented Technologies:** Processes using specific fluorinating agents (e.g., Deoxo-Fluor®, XtalFluor-E®) or low-temperature flow chemistry methods are protected by valid patents held by reagent manufacturers (e.g., Air Products, now Evonik) and CDMOs.

Synthesis & Process IP

The synthesis of **4-(2-Chlorophenyl)-4-fluoropiperidine** requires a route that maximizes the S_N1 fluorination pathway while suppressing elimination.

Experimental Protocol: Deoxyfluorination Route

Note: This protocol synthesizes the N-Boc protected intermediate to prevent amine oxidation.

Step 1: Grignard Addition

Reagents: N-Boc-4-piperidone, 2-Chlorophenylmagnesium bromide, THF.

- Cool a solution of 2-chlorophenylmagnesium bromide (1.0 M in THF, 1.2 eq) to -78°C under N_2 .
- Dropwise add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF.
- Stir at -78°C for 2 hours, then warm to 0°C .
- Critical Step: Quench with saturated NH_4Cl . The "ortho" chlorine provides steric hindrance, often requiring longer reaction times than the para-isomer.
- Isolate N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine.

Step 2: Nucleophilic Fluorination (The IP Bottleneck)

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

- Dissolve the tertiary alcohol in DCM at -78°C .
- Add DAST (1.5 eq) dropwise. Caution: Exothermic.
- Causality: The reaction proceeds via an alkoxy-sulfur intermediate. Warming too fast promotes elimination to the alkene.
- Stir at -78°C for 1 hour, then slowly warm to room temperature.
- Quench with saturated NaHCO_3 .
- Purification: Silica gel chromatography is required to separate the fluoro-product from the elimination byproduct (typically 10-20% yield loss).

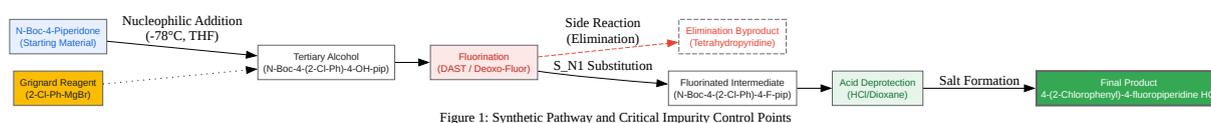
Step 3: Deprotection

Reagents: HCl in Dioxane or TFA/DCM.

- Treat the N-Boc intermediate with 4M HCl in Dioxane.

- Stir for 2 hours. Precipitate the hydrochloride salt.[1]

Synthesis Pathway Diagram



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Figure 1: Synthetic pathway highlighting the critical fluorination step where process IP often focuses on minimizing the elimination byproduct.

Strategic Recommendations for Development For Process Chemists

- Impurity Management: The "2-chloro" substituent introduces significant steric strain. This increases the barrier to nucleophilic attack by fluoride, making the elimination pathway (alkene formation) more favorable compared to the para-chloro analog.
- Reagent Selection: Avoid standard DAST if scaling up. Use Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) for better thermal stability, or consider HF-Pyridine with Olah's reagent conditions if IP allows.

For Medicinal Chemists[2][3]

- Scaffold Hopping: This molecule is an ideal scaffold hop from Loperamide or Haloperidol derivatives to generate novel IP. The "2-chloro" position is under-explored compared to the "4-chloro" position, offering a potential "white space" in the patent landscape for new N-substituted derivatives.

References

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Sources

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